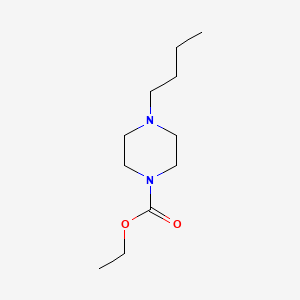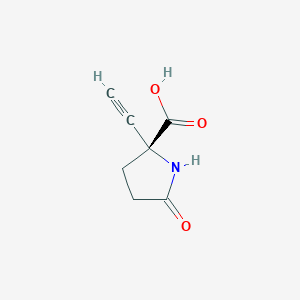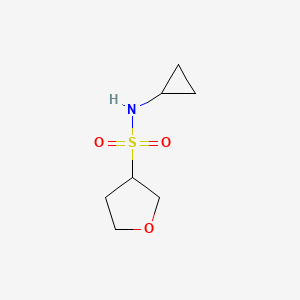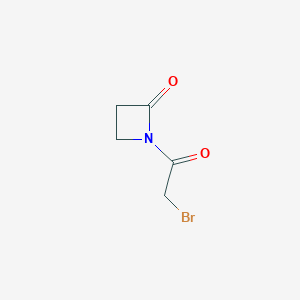
3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Chlorophenyl)-2-hydroxy-acrylic acid is an organic compound characterized by the presence of a chlorophenyl group attached to a hydroxy-acrylic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-2-hydroxy-acrylic acid can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and hydrolysis. The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine.
Industrial Production Methods
Industrial production of 3-(4-Chlorophenyl)-2-hydroxy-acrylic acid often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This may include continuous flow reactors and automated systems to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
3-(4-Chlorophenyl)-2-hydroxy-acrylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of 3-(4-Chlorophenyl)-2-oxo-acrylic acid.
Reduction: Formation of 3-(4-Chlorophenyl)-2-hydroxy-propionic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(4-Chlorophenyl)-2-hydroxy-acrylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 3-(4-Chlorophenyl)-2-hydroxy-acrylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
相似化合物的比较
Similar Compounds
3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethyl-propionic acid: Similar structure but with additional methyl groups, which may affect its reactivity and biological activity.
3-(4-Chlorophenyl)-propionic acid: Lacks the hydroxy and acrylic acid moieties, resulting in different chemical properties and applications.
Uniqueness
3-(4-Chlorophenyl)-2-hydroxy-acrylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities
属性
CAS 编号 |
127273-12-5 |
|---|---|
分子式 |
C9H7ClO3 |
分子量 |
198.60 g/mol |
IUPAC 名称 |
3-(4-chlorophenyl)-2-hydroxyprop-2-enoic acid |
InChI |
InChI=1S/C9H7ClO3/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-5,11H,(H,12,13) |
InChI 键 |
LJIZTSRZWZUBJE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C=C(C(=O)O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Methyl 1,3-dimethyl-2-thiabicyclo[3.1.0]hex-3-ene-6-carboxylate](/img/structure/B13957264.png)






![2-[(Butoxycarbonyl)oxy]propionic acid tetrahydrofuran-2-ylmethyl ester](/img/structure/B13957301.png)



